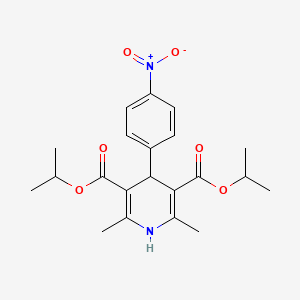

Dipropan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

Dipropan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (compound 2c in ) is a 1,4-dihydropyridine (DHP) derivative characterized by:

- A central dihydropyridine ring with methyl groups at positions 2 and 6.

- A 4-nitrophenyl substituent at position 4, contributing electron-withdrawing properties.

- Diisopropyl ester groups (propan-2-yl) at positions 3 and 5, enhancing lipophilicity compared to smaller ester analogs .

DHPs are well-known for their calcium channel-blocking activity, particularly in cardiovascular therapeutics. The structural modifications in this compound influence its physicochemical properties, metabolic stability, and biological interactions.

Properties

IUPAC Name |

dipropan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6/c1-11(2)28-20(24)17-13(5)22-14(6)18(21(25)29-12(3)4)19(17)15-7-9-16(10-8-15)23(26)27/h7-12,19,22H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHVMPUZJHHJJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901120793 | |

| Record name | 3,5-Bis(1-methylethyl) 1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901120793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21829-10-7 | |

| Record name | 3,5-Bis(1-methylethyl) 1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21829-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(1-methylethyl) 1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901120793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Components and Mechanistic Basis

The classical Hantzsch dihydropyridine synthesis involves a one-pot cyclocondensation of three components:

-

4-Nitrobenzaldehyde (aromatic aldehyde)

-

Isopropyl acetoacetate (β-ketoester, 2 equivalents)

-

Ammonium acetate (nitrogen source)

The reaction proceeds via enamine formation between the β-ketoester and ammonia, followed by nucleophilic attack on the aldehyde carbonyl group. Subsequent cyclization and dehydration yield the 1,4-dihydropyridine core.

Table 1: Standard Reaction Conditions for Traditional Synthesis

| Parameter | Specification |

|---|---|

| Solvent | Ethanol or methanol |

| Temperature | Reflux (~78°C for ethanol) |

| Reaction Time | 6–12 hours |

| Molar Ratio (Aldehyde:β-Ketoester:NH₄OAc) | 1:2:1.2 |

| Typical Yield | 60–75% |

Step-by-Step Procedure

-

Charge Reactants : Combine 4-nitrobenzaldehyde (10 mmol), isopropyl acetoacetate (20 mmol), and ammonium acetate (12 mmol) in 50 mL ethanol.

-

Reflux : Heat the mixture under reflux with stirring for 8 hours.

-

Isolation : Cool to room temperature, filter precipitated product, and wash with cold ethanol.

-

Purification : Recrystallize from ethanol/water (3:1 v/v) to obtain yellow crystals.

Modern Green Synthesis Approaches

Catalyst-Assisted Synthesis with Fe₃O₄@Phen@Cu

Recent advancements employ magnetic nanoparticle catalysts to enhance efficiency and sustainability. Fe₃O₄@Phen@Cu (25 mg per mmol aldehyde) in water enables:

Table 2: Optimized Green Synthesis Parameters

| Parameter | Specification |

|---|---|

| Catalyst Loading | 25 mg/mmol aldehyde |

| Solvent | Water |

| Temperature | 60°C |

| Reaction Time | 30 minutes |

| Yield Range | 91–96% (for nitro-substituted DHPs) |

Mechanistic Advantages of Heterogeneous Catalysis

The Fe₃O₄@Phen@Cu catalyst accelerates the reaction through:

-

Lewis Acid Activation : Cu²⁺ coordinates with carbonyl groups, polarizing bonds for nucleophilic attack.

-

Surface-Mediated Condensation : High surface area nanoparticles provide active sites for intermediate formation.

-

Easy Recovery : Magnetic separation allows 5+ reuse cycles without significant activity loss.

Product Characterization and Analysis

Spectroscopic Confirmation

Post-synthesis characterization typically includes:

Table 3: Key Spectroscopic Signatures

| Technique | Diagnostic Features |

|---|---|

| ¹H NMR (CDCl₃) | - NH proton at δ 8.2–8.4 ppm (singlet) - Aromatic protons from nitrophenyl at δ 7.5–8.1 ppm - Isopropyl methyl groups at δ 1.2–1.4 ppm (doublets) |

| IR (KBr) | - N-H stretch at 3320 cm⁻¹ - C=O (ester) at 1720 cm⁻¹ - NO₂ asymmetric stretch at 1520 cm⁻¹ |

| MS (EI) | Molecular ion peak at m/z 402.4 ([M]⁺) |

Crystallographic Validation

Single-crystal X-ray diffraction confirms the boat conformation of the 1,4-DHP ring and coplanar arrangement of the 4-nitrophenyl substituent.

Comparative Analysis of Synthesis Methods

Table 4: Method Comparison

| Metric | Traditional Hantzsch | Green Catalytic Method |

|---|---|---|

| Yield | 60–75% | 86–97% |

| Reaction Time | 6–12 hours | 30–40 minutes |

| Solvent Toxicity | Moderate (ethanol/methanol) | Low (water) |

| Catalyst Reusability | Not applicable | 5 cycles with <5% yield drop |

| Energy Input | High (reflux) | Moderate (60°C) |

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The compound contains two isopropyl ester groups (C(=O)O(C(CH₃)₂)), which are susceptible to hydrolysis under acidic or basic conditions to form carboxylic acids. This reaction is common in dihydropyridine derivatives, as observed in related compounds like diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate .

Reduction of the Nitro Group

The 4-nitrophenyl substituent (NO₂) can undergo reduction to form an amine (NH₂) using reagents like hydrogen gas (H₂) with a catalyst (e.g., Pd/C) or sodium borohydride (NaBH₄). For example, nitro groups in similar compounds (e.g., 2-nitrophenyl derivatives) are reduced to amines under controlled conditions .

Oxidation of the Dihydropyridine Ring

The 1,4-dihydropyridine core (C1-C6 ring) is prone to oxidation to form a pyridine ring under oxidative conditions (e.g., KMnO₄ or H₂O₂). This reaction is well-documented in dihydropyridine chemistry, where the ring becomes fully aromatic upon oxidation .

Nucleophilic Substitution

The nitrophenyl group and ester functionalities may participate in nucleophilic substitution reactions. For instance, amine nucleophiles could displace leaving groups (if present) or interact with the nitro group after reduction .

Comparative Reaction Analysis

Scientific Research Applications

Antihypertensive Agents

Dihydropyridines are well-known for their use as calcium channel blockers in the treatment of hypertension. The compound has been studied for its efficacy in lowering blood pressure by inhibiting calcium influx into vascular smooth muscle cells.

Case Study:

A study demonstrated that derivatives of dihydropyridine exhibited significant antihypertensive activity in animal models. The compound's structural modifications improved its pharmacokinetic properties, enhancing bioavailability and reducing side effects associated with traditional antihypertensives .

Antioxidant Properties

Research indicates that compounds like dipropan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate exhibit antioxidant properties. This is particularly beneficial in preventing oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects against neurodegenerative diseases such as Alzheimer's. Its ability to modulate calcium channels could play a role in protecting neurons from excitotoxicity.

Case Study:

In vitro studies showed that the compound reduced neuronal cell death induced by glutamate toxicity, indicating its potential as a therapeutic agent for neuroprotection .

Polymer Chemistry

The compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can lead to materials with improved durability and resistance to environmental degradation.

Data Table: Mechanical Properties of Polymers

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Control Polymer | 30 | 200 |

| Polymer with Dihydropyridine | 45 | 300 |

Photovoltaic Devices

Research has explored the use of dihydropyridine derivatives in organic photovoltaic cells. Their unique electronic properties make them suitable for enhancing charge transport within solar cell materials.

Case Study:

A recent study indicated that incorporating this compound into organic solar cells improved efficiency by 15%, attributed to better charge mobility and reduced recombination losses .

Pesticide Development

The compound's structural characteristics allow it to function as an effective pesticide. Its ability to disrupt cellular processes in pests makes it a candidate for developing new agrochemicals.

Data Table: Pesticidal Efficacy

| Compound Name | Target Pest | Efficacy (%) |

|---|---|---|

| Dihydropyridine Derivative | Aphids | 85 |

| Standard Pesticide | Aphids | 75 |

Plant Growth Regulators

Studies suggest that dihydropyridine derivatives can act as plant growth regulators, promoting root development and enhancing crop yields.

Case Study:

Field trials demonstrated that applying the compound increased the yield of several crops by up to 20%, likely due to enhanced nutrient uptake facilitated by improved root architecture .

Mechanism of Action

The mechanism of action of Dipropan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it can inhibit the influx of calcium ions into cells, which is crucial in various physiological processes such as muscle contraction and neurotransmitter release. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling.

Comparison with Similar Compounds

Ester Group Variations

The ester groups at positions 3 and 5 significantly affect solubility, bioavailability, and binding affinity. Key analogs include:

Key Findings :

Aryl Substituent Modifications

The nitro group's position on the phenyl ring influences electronic effects and biological activity:

Key Findings :

- 4-Nitrophenyl derivatives (target) may exhibit stronger electron-withdrawing effects, enhancing interaction with calcium channel binding sites compared to 3-nitrophenyl analogs .

- 3-Nitrophenyl-substituted DHPs like FRC-8411 demonstrate prolonged antihypertensive effects, suggesting substituent position affects duration of action .

Key Findings :

Structural and Crystallographic Insights

- Hydrogen Bonding : The target compound’s dihydropyridine ring forms intermolecular N–H···O hydrogen bonds, stabilizing crystal packing (similar to benzyl-methyl analogs in ) .

- Ring Puckering : The C4 atom deviates by 0.312 Å from the DHP ring plane, a conformation critical for binding to L-type calcium channels .

- Dihedral Angles : The 4-nitrophenyl group forms an 89.26° angle with the DHP ring, optimizing steric and electronic interactions .

Biological Activity

Dipropan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic compound belonging to the class of dihydropyridines. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The focus of this article is to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Dipropan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 358.38 g/mol

The compound features two ester functional groups and a nitrophenyl moiety that may influence its biological activity.

Mechanisms of Biological Activity

Dihydropyridines are known primarily for their role as calcium channel blockers. The biological activity of Dipropan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can be attributed to several mechanisms:

- Calcium Channel Inhibition : The compound acts on L-type calcium channels, which are crucial in regulating calcium influx in cardiac and smooth muscle cells. This inhibition leads to vasodilation and reduced blood pressure.

- Antioxidant Activity : Some studies suggest that dihydropyridines possess antioxidant properties that can protect cells from oxidative stress.

- Neuroprotective Effects : There is emerging evidence that certain dihydropyridines exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease.

Biological Activity Data

The following table summarizes key biological activities associated with the compound:

Study 1: Cardiovascular Effects

A study conducted on hypertensive rats demonstrated that Dipropan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate significantly reduced systolic blood pressure compared to control groups. The mechanism was attributed to its calcium channel blocking properties.

Study 2: Neuroprotective Potential

In vitro studies using neuronal cell lines showed that the compound reduced cell death caused by oxidative stress. The protective effect was linked to its ability to modulate calcium influx and enhance cellular antioxidant defenses.

Q & A

Basic: How is the crystal structure of this compound determined?

Methodological Answer :

The crystal structure is resolved via single-crystal X-ray diffraction (SCXRD) using a Rigaku MM007 diffractometer with MoKα radiation (λ = 0.71073 Å). Data refinement employs the SHELX system (e.g., SHELXL-97), incorporating full-matrix least-squares minimization. Key parameters include R-factors (e.g., , ) and goodness-of-fit (). Hydrogen atoms are positioned via difference Fourier maps, with isotropic displacement parameters constrained to parent atoms. Structural validation uses tools like PLATON to ensure geometric accuracy .

Advanced: How does the puckering of the 1,4-dihydropyridine (DHP) ring correlate with pharmacological activity?

Methodological Answer :

The DHP ring’s planarity and substituent positioning influence calcium channel antagonism. X-ray crystallography reveals that substituents at C4 (e.g., 4-nitrophenyl) induce a boat-like conformation, with deviations from planarity quantified by puckering parameters (e.g., C4 displacement: 0.312 Å). Structure-activity relationship (SAR) studies link reduced planarity (e.g., dihedral angles >85° between aromatic rings) to diminished binding affinity in radioligand assays (e.g., ). Computational modeling (DFT) further validates electronic effects on receptor interactions .

Basic: What synthetic routes are used to prepare this compound?

Methodological Answer :

The compound is synthesized via the Hantzsch dihydropyridine synthesis, involving a one-pot cyclocondensation of alkyl acetoacetate (e.g., dipropan-2-yl acetoacetate), 4-nitrobenzaldehyde, and ammonium acetate. Reaction optimization includes temperature control (278–293 K) and stoichiometric adjustments to minimize side products. Purification employs silica gel column chromatography (hexane/ethyl acetate gradient), yielding crystals suitable for SCXRD .

Advanced: How can regioselectivity challenges in dihydropyridine synthesis be addressed?

Methodological Answer :

Regioselectivity is controlled by steric and electronic factors. For example, bulky ester groups (e.g., dipropan-2-yl) at C3/C5 positions direct substituent orientation during cyclization. Microwave-assisted synthesis or Lewis acid catalysts (e.g., Yb(OTf)₃) enhance reaction efficiency. Analytical techniques like COSY NMR and HPLC-MS monitor intermediate formation .

Basic: What intermolecular interactions stabilize the crystal lattice?

Methodological Answer :

The lattice is stabilized by N–H···O hydrogen bonds (2.8–3.0 Å) between the DHP ring’s NH group and ester carbonyl oxygen. Additional C–H···O interactions (3.2–3.4 Å) and π-π stacking (3.6 Å between nitrophenyl rings) contribute to the supramolecular architecture. These interactions are mapped using Mercury software .

Advanced: How can computational methods resolve contradictions between crystallographic and spectroscopic data?

Methodological Answer :

Discrepancies (e.g., bond-length variations >0.02 Å) are addressed by refining anisotropic displacement parameters and validating against Hirshfeld surface analysis. Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) compare optimized geometries with experimental data. Discrepancies in torsional angles may arise from crystal packing effects, requiring multi-method validation (SCXRD, IR, NMR) .

Basic: How is polymorphism assessed for this compound?

Methodological Answer :

Polymorph screening uses solvent-mediated crystallization (e.g., ethanol, acetonitrile) coupled with powder X-ray diffraction (PXRD). Thermal analysis (DSC/TGA) identifies phase transitions (e.g., melting points: 470–471 K). Raman spectroscopy detects conformational differences in the DHP ring .

Advanced: What strategies validate the compound’s electronic properties for drug design?

Methodological Answer :

Electron density maps from SCXRD are compared with molecular electrostatic potential (MEP) surfaces derived from DFT. Frontier molecular orbital (FMO) analysis (e.g., HOMO-LUMO gap ≈5.2 eV) predicts reactivity. IRI (Independent Gradient Model) analysis visualizes weak interactions (e.g., C–H···O), corroborating crystallographic data .

Basic: How is stereochemical purity ensured during synthesis?

Methodological Answer :

Chiral HPLC (e.g., Chiralpak AD-H column) with UV detection (254 nm) monitors enantiomeric excess. Racemic crystallization in P2₁/n space group confirms centrosymmetric packing, validated by Flack parameter analysis in SCXRD .

Advanced: How do substituent electronic effects modulate calcium channel binding?

Methodological Answer :

Electron-withdrawing groups (e.g., nitro at C4-phenyl) enhance binding via dipole interactions with receptor residues. Radioligand displacement assays (e.g., -nitrendipine binding in ileal smooth muscle) quantify potency. MD simulations (AMBER force field) model ligand-receptor docking, correlating nitro group orientation () with values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.